molecular formula C10H7F3N2O B11877139 1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone

1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No.: B11877139
M. Wt: 228.17 g/mol
InChI Key: DKLJOAGSQLUYJA-UHFFFAOYSA-N
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Description

1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 5-position and an ethanone group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is advantageous due to its simplicity and high yield. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazo[1,2-a]pyridine core can form hydrogen bonds and π-π interactions with proteins, influencing their function and activity .

Comparison with Similar Compounds

Uniqueness: 1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone is unique due to the specific positioning of the trifluoromethyl group and the ethanone moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances the compound’s potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

1-[5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone

InChI

InChI=1S/C10H7F3N2O/c1-6(16)7-5-14-9-4-2-3-8(15(7)9)10(11,12)13/h2-5H,1H3

InChI Key

DKLJOAGSQLUYJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C2N1C(=CC=C2)C(F)(F)F

Origin of Product

United States

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